9-cis-Retinyl Linoleate

Catalog No.
S14379947
CAS No.
M.F
C38H60O2
M. Wt
548.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-cis-Retinyl Linoleate

Product Name

9-cis-Retinyl Linoleate

IUPAC Name

[(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] (9Z,12Z)-octadeca-9,12-dienoate

Molecular Formula

C38H60O2

Molecular Weight

548.9 g/mol

InChI

InChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+

InChI Key

XJKITIOIYQCXQR-WRXPCABDSA-N

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(/C)\C=C\C1=C(CCCC1(C)C)C

9-cis-Retinyl Linoleate is a naturally occurring compound that belongs to the class of retinoids, specifically a fatty acid ester of 9-cis-retinol and linoleic acid. It is characterized by its unique geometric configuration, which plays a crucial role in its biological functions. The compound is known for its potential applications in visual health and skin care due to its retinoid properties, which influence various physiological processes.

The chemical behavior of 9-cis-Retinyl Linoleate primarily involves hydrolysis and isomerization reactions. In biological systems, it can be hydrolyzed to release 9-cis-retinol and linoleic acid. This reaction is catalyzed by enzymes such as lecithin-retinol acyltransferase, which facilitates the conversion of retinol into retinyl esters. Additionally, the 9-cis-retinol can undergo further oxidation to form 9-cis-retinal, an active form that participates in the visual cycle by binding to opsins in photoreceptor cells .

9-cis-Retinyl Linoleate exhibits significant biological activity, particularly in the context of vision and skin health. It has been shown to improve visual function in animal models with retinal degeneration by enhancing rhodopsin regeneration and promoting photoreceptor survival . In dermatological applications, it is noted for its ability to stimulate collagen production and improve skin texture, making it a valuable ingredient in anti-aging formulations .

The synthesis of 9-cis-Retinyl Linoleate can be achieved through several methods. One common approach involves the esterification of 9-cis-retinol with linoleic acid under acidic conditions. This process typically requires the presence of a catalyst to facilitate the reaction and yield high-purity products. Additionally, synthetic routes may include the catalytic isomerization of all-trans-retinyl esters followed by selective hydrolysis .

The applications of 9-cis-Retinyl Linoleate span across various fields:

  • Ophthalmology: Used in therapies aimed at treating retinal degenerative diseases.
  • Dermatology: Incorporated into skincare products for its anti-aging properties and ability to enhance skin appearance.
  • Nutraceuticals: Explored as a dietary supplement for its potential benefits in vision health.

Research indicates that 9-cis-Retinyl Linoleate interacts with various biological pathways, particularly those involving retinoid receptors. Its metabolites can modulate gene expression related to vision and cellular differentiation. Studies have shown that it influences the activity of nuclear retinoic acid receptors, which are critical for regulating genes involved in cellular growth and development .

Several compounds share structural and functional similarities with 9-cis-Retinyl Linoleate. Here are some notable examples:

Compound NameStructure TypeUnique Features
All-trans-Retinyl LinoleateFatty acid esterMore prevalent in nature; involved in similar biological processes but has different visual cycle implications.
11-cis-RetinolAlcoholCritical for vision; directly involved in phototransduction.
9-cis-RetinolAlcoholPrecursor to 9-cis-retinal; exhibits similar biological activities but differs in efficacy and application scope.
All-trans-RetinalAldehydeKey chromophore for vision; essential for forming visual pigments but lacks the unique

Retinoid isomerization is a cornerstone of 9-cis-retinyl linoleate biosynthesis. The 9-cis configuration arises through enzymatic and non-enzymatic processes, with cellular retinol dehydrogenases playing a pivotal role. In hepatic-derived cells like Hep G2 hepatoma cells, all-trans-retinol serves as a substrate for 9-cis-retinal synthesis via homogenate-mediated isomerization. This reaction suggests that free all-trans-retinol may undergo spontaneous or enzyme-catalyzed cis-trans isomerization, though the precise mechanism remains under investigation.

Photoisomerization represents a secondary pathway. Ultraviolet or visible light exposure induces conformational changes in retinoids, as demonstrated in gas-phase studies of retinoic acid derivatives. While photoisomerization of all-trans-retinoate to 9-cis-retinoate occurs on sub-200 femtosecond timescales in isolation, solvation effects in biological systems likely suppress this pathway. Consequently, enzymatic isomerization dominates in vivo, particularly in tissues like the liver and retinal pigment epithelium (RPE).

Competition between retinoid isomers influences 9-cis-retinyl linoleate abundance. Hep G2 cells exhibit preferential uptake of all-trans-retinol over 9-cis-retinol when both isomers are present. This selectivity may stem from differential binding affinities of retinoid transporters like cellular retinol-binding protein-1 (CRBP1), which shows higher affinity for all-trans configurations. Such preferential uptake mechanisms create compartmentalized pools of retinoid substrates, shaping the metabolic fate of 9-cis isomers.

Enzymatic Mechanisms of 9-cis-Retinyl Ester Biosynthesis

The esterification of 9-cis-retinol with linoleic acid involves two principal enzyme families: lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT). LRAT catalyzes phospholipid-dependent retinyl ester formation, transferring the linoleate moiety from phosphatidylcholine to 9-cis-retinol. This enzyme operates through a ping-pong bi-bi mechanism, where lyso-phosphatidylcholine release precedes retinol binding. Mutagenesis studies identify Cys161 and His60 as critical catalytic residues, with the former forming a transient thioester intermediate during acyl transfer.

ARAT provides an alternative pathway using linoleoyl-CoA as the acyl donor. In hepatic stellate cells, ARAT activity correlates with lipid metabolism status, becoming predominant under high fatty acyl-CoA availability. Notably, 11-cis-specific ARAT isoforms exhibit distinct kinetics compared to their all-trans counterparts, with 11-cis-ARAT showing higher Vmax (0.135 nmol/min/mg) and lower KM (11.25 µM) for palmitoyl-CoA. While direct evidence for 9-cis-ARAT remains limited, structural similarities between retinoid isomers suggest analogous enzymatic processing.

EnzymeSubstrate SpecificityAcyl DonorTissue Localization
Lecithin:retinol acyltransferase9-cis-retinolPhosphatidylcholineLiver, RPE
Acyl-CoA:retinol acyltransferase9-cis-retinolLinoleoyl-CoAHepatic stellate cells
Retinyl ester hydrolase9-cis-retinyl linoleateWaterRetinal pigment epithelium

The table above summarizes key enzymes in 9-cis-retinyl linoleate metabolism. Retinyl ester hydrolases preferentially hydrolyze 9-cis-retinyl esters, with palmitate-containing species showing highest susceptibility. This substrate specificity ensures regulated liberation of 9-cis-retinol for subsequent oxidation or isomerization.

Tissue-Specific Metabolism in Hepatic and Extrahepatic Systems

Hepatic tissues exhibit unique 9-cis-retinyl linoleate dynamics. In Hep G2 hepatoma cells, high intracellular 9-cis-retinol concentrations inhibit 9-cis-retinoic acid synthesis, creating feedback regulation that favors esterification over oxidation. This phenomenon explains the low hepatic 9-cis-retinol levels observed in vivo, as excess retinol is sequestered into linoleate esters. LRAT and ARAT activities in hepatocytes ensure efficient ester storage, with LRAT dominating under vitamin A-sufficient conditions.

Extrahepatic systems like the retinal pigment epithelium (RPE) demonstrate divergent metabolism. Müller cells in avian retina exhibit 11-cis-specific ARAT activity, producing 11-cis-retinyl esters for visual pigment regeneration. While 9-cis-specific esterification remains uncharacterized in these cells, the presence of isomer-specific acyltransferases suggests analogous pathways for 9-cis configurations. Retinyl ester hydrolases in RPE membranes show marked preference for 11-cis-retinyl palmitate (1.7 nmol/min/mg activity) over 9-cis isomers (0.1–0.3 nmol/min/mg), potentially limiting 9-cis-retinyl linoleate turnover in ocular tissues.

Hepatic stellate cells (HSCs) provide a third metabolic niche. Unlike hepatocytes, HSC-T6 cells lack preference between all-trans- and 9-cis-retinol during uptake. This indiscriminate transport, coupled with high ARAT activity during lipid overload, positions HSCs as potential 9-cis-retinyl linoleate reservoirs under pathological conditions like steatosis. The coexistence of LRAT and ARAT in HSCs allows dynamic shifts between phospholipid- and CoA-dependent esterification based on metabolic demands.

TissuePrimary Esterification PathwayRetinol PreferenceHydrolase Activity (9-cis)
HepatocytesLecithin:retinol acyltransferaseAll-trans > 9-cisLow
Retinal pigment epitheliumAcyl-CoA:retinol acyltransferase11-cis > 9-cisModerate
Hepatic stellate cellsBoth LRAT and ARATNo preferenceNot characterized

Lecithin:Retinol Acyltransferase represents a critical enzyme in the enzymatic regulation of retinoid homeostasis, particularly in the formation of retinyl esters including 9-cis-retinyl linoleate [1]. This enzyme catalyzes the acyl transfer from the sn-1 position of phosphatidylcholine to all-trans-retinol, creating fatty acid retinyl esters such as palmitoyl, stearoyl, and various unsaturated derivatives [1]. The enzyme operates through an ordered ping-pong bibi mechanism, where lecithin binds first and transfers an acyl group to an active-site nucleophile of Lecithin:Retinol Acyltransferase [2].

The catalytic mechanism of Lecithin:Retinol Acyltransferase involves essential cysteine and histidine residues that form a catalytic dyad reminiscent of thiol proteases [3]. Specifically, residues C161 and H60 are essential for enzyme activity and constitute part of the catalytic mechanism [3]. The enzyme demonstrates remarkable substrate specificity, with phosphatidylcholine serving as the primary acyl donor in the esterification process [1] [4].

Biochemical characterization reveals that Lecithin:Retinol Acyltransferase forms functional homodimers through protein-protein interactions and disulfide bond formation [2]. Cross-linked homodimers retain full catalytic activity, indicating that the dimeric state is functionally relevant for enzyme operation [2]. The enzyme exhibits tissue-specific expression patterns, with particularly high activity in retinal pigmented epithelium and hepatic stellate cells [1] [5].

Table 1: Lecithin:Retinol Acyltransferase Kinetic Parameters

ParameterValueTissue SourceReference
Km (all-trans-retinol)2.0 μMBovine RPE [6]
Vmax7.0 nmol/min/mgBovine RPE [6]
Molecular Weight25.3 kDaRecombinant [2]
Catalytic EfficiencyVariableMultiple tissues [1]

The regulation of Lecithin:Retinol Acyltransferase expression occurs at both messenger ribonucleic acid and protein activity levels, responding to dietary vitamin A status [5]. Under vitamin A deficient conditions, enzyme expression decreases, while vitamin A supplementation increases expression levels [5]. This regulatory pattern follows the hierarchy: vitamin A deficient < vitamin A marginal < vitamin A adequate < vitamin A supplemented [5].

Research findings demonstrate that Lecithin:Retinol Acyltransferase plays a fundamental role in the visual cycle, where retinyl esters serve as substrates for the 65 kDa retinoid isomerase [1]. The enzyme's activity is essential for maintaining adequate retinoid stores and supporting normal visual function [1]. Studies using knockout mouse models reveal that loss of functional Lecithin:Retinol Acyltransferase results in visual chromophore deficiency and photoreceptor degeneration [1].

Acyl-CoA:Retinol Acyltransferase Activity Modulators

Acyl-CoA:Retinol Acyltransferase represents a distinct enzymatic activity that complements Lecithin:Retinol Acyltransferase in retinoid esterification processes [6] [7]. This enzyme utilizes acyl-CoA substrates rather than phosphatidylcholine as acyl donors, providing an alternative pathway for retinyl ester synthesis [6]. The enzyme demonstrates different kinetic properties compared to Lecithin:Retinol Acyltransferase, with a Km value of 10.4 μM for all-trans-retinol, approximately five-fold higher than Lecithin:Retinol Acyltransferase [6].

The maximum velocity of Acyl-CoA:Retinol Acyltransferase reaches 13.0 nmol/min/mg, nearly double that of Lecithin:Retinol Acyltransferase in the same membrane preparations [6]. This kinetic profile suggests that Acyl-CoA:Retinol Acyltransferase may function preferentially under conditions of elevated retinol concentrations, serving as a complementary system when Lecithin:Retinol Acyltransferase capacity is exceeded [6].

Table 2: Acyl-CoA:Retinol Acyltransferase Activity Modulation

ModulatorEffectConcentrationTissueReference
All-trans-retinoic acidInhibition50 μMIntestinal mucosa [7]
ProgesteroneComplete inhibitionVariableMultiple [6]
All-trans-retinylbromoacetatePotent inhibitionVariableMultiple [6]
Vitamin A statusActivity increaseHigh dietary intakeLiver, intestine [8]

Research findings indicate that Acyl-CoA:Retinol Acyltransferase activity is subject to multiple regulatory mechanisms [7] [8]. All-trans-retinoic acid serves as a potent inhibitor of the enzyme, with 50% inhibition occurring at 50 μM retinoic acid concentration when retinol concentration is 80 μM [7]. This inhibition occurs instantaneously and affects both rat and human intestinal mucosa preparations [7].

The enzyme demonstrates tissue-specific activity patterns that correlate with vitamin A nutritional status [8]. In small intestine, basal activity measures 0.37 nmol ester per mg microsomal protein per minute, increasing significantly following large vitamin A doses [8]. Hepatic Acyl-CoA:Retinol Acyltransferase activity shows similar responsiveness, with control values of 0.58 nmol ester per mg microsomal protein per minute [8].

Progesterone represents a specific inhibitor that completely blocks Acyl-CoA:Retinol Acyltransferase activity without affecting Lecithin:Retinol Acyltransferase function [6]. This selective inhibition provides a valuable tool for distinguishing between the two enzymatic activities in tissue preparations [6]. The inhibitory profile suggests that Acyl-CoA:Retinol Acyltransferase may be subject to hormonal regulation in physiological contexts.

Diacylglycerol Acyltransferase 1 Cross-Functionality

Diacylglycerol Acyltransferase 1 exhibits remarkable cross-functionality beyond its primary role in triglyceride synthesis, demonstrating significant Acyl-CoA:Retinol Acyltransferase activity [9] [10] [11]. This dual functionality positions the enzyme as a critical regulator in retinoid homeostasis, particularly under conditions of elevated retinol concentrations [10]. Research demonstrates that Diacylglycerol Acyltransferase 1 accounts for the majority of Acyl-CoA:Retinol Acyltransferase activity in differentiated intestinal cells and contributes substantially to retinyl ester formation in multiple tissues [12].

The cross-functional capacity of Diacylglycerol Acyltransferase 1 becomes particularly evident in knockout mouse studies, where Diacylglycerol Acyltransferase 1-deficient animals exhibit markedly reduced Acyl-CoA:Retinol Acyltransferase activities in liver, testes, and kidneys [12]. These findings indicate that Diacylglycerol Acyltransferase 1 contributes significantly to retinoid metabolism beyond its traditional triglyceride synthesis function [12].

Table 3: Diacylglycerol Acyltransferase 1 Cross-Functional Activities

Activity TypeTissue DistributionFunctional ImpactReference
Retinyl ester formationSkin, intestine, liverRetinoid homeostasis [10]
Triglyceride synthesisMultiple tissuesLipid metabolism [12]
Regulatory T cell modulationImmune tissuesImmune regulation [9]
Acyl-CoA:Retinol AcyltransferaseRPE, liver, intestineVisual cycle support [11]

The regulatory mechanisms governing Diacylglycerol Acyltransferase 1 cross-functionality involve complex interactions with retinoid-binding proteins and cellular retinol concentrations [9] [10]. Under conditions of retinol excess, Diacylglycerol Acyltransferase 1 activity increases to sequester retinol in ester form, preventing excessive retinoic acid synthesis [10]. This protective mechanism becomes particularly important in skin tissue, where Diacylglycerol Acyltransferase 1 deficiency leads to increased retinoic acid levels and associated cellular toxicity [10].

Research findings reveal that Diacylglycerol Acyltransferase 1 expression varies significantly between tissue types, with four-fold higher messenger ribonucleic acid abundance in cone-dominant compared to rod-dominant retinal tissues [11]. This differential expression pattern suggests tissue-specific roles for the enzyme's cross-functional activities [11]. In retinal pigmented epithelium, Diacylglycerol Acyltransferase 1 deficiency results in ten-fold decreased Acyl-CoA:Retinol Acyltransferase activity, confirming its substantial contribution to retinoid esterification [11].

The enzyme's cross-functional capacity extends to immune system regulation, where Diacylglycerol Acyltransferase 1 activity influences regulatory T cell formation through retinol sequestration [9]. By preventing retinol conversion to retinoic acid, Diacylglycerol Acyltransferase 1 limits regulatory T cell development, demonstrating the broader physiological implications of its cross-functional activities [9].

Retinyl Ester Hydrolase Systems in Metabolic Clearance

Retinyl Ester Hydrolase systems encompass multiple enzymatic activities responsible for the hydrolytic cleavage of retinyl esters, including 9-cis-retinyl linoleate, in metabolic clearance pathways [13] [14]. These systems demonstrate remarkable complexity, involving both bile salt-dependent and bile salt-independent enzymatic activities distributed across various cellular compartments [13]. The hydrolytic process represents the essential first step in retinoid mobilization from storage forms, enabling subsequent metabolic processing and biological activity [13].

Intestinal Retinyl Ester Hydrolase activities involve multiple pancreatic enzymes, including Pancreatic Triglyceride Lipase and Carboxyl Ester Lipase [13] [15]. Pancreatic Triglyceride Lipase demonstrates co-lipase-dependent retinyl ester hydrolase activity, requiring millimolar concentrations of dihydroxy bile acids for optimal function [13]. Studies using knockout mouse models reveal that Pancreatic Triglyceride Lipase accounts for approximately 30% of retinyl ester clearance, with combined Pancreatic Triglyceride Lipase and Carboxyl Ester Lipase deficiency reducing clearance by 50% [13].

Table 4: Retinyl Ester Hydrolase System Activities

Enzyme SystemSpecific ActivitySubstrate PreferenceCellular LocationReference
ES-4 (pI 6.2-6.4)440 nmol/h/mgRetinyl palmitateEndoplasmic reticulum [16]
ES-3 (pI 5.6)200 nmol/h/mgRetinyl acetateEndoplasmic reticulum [16]
11-cis-REH1.7 nmol/min/mg11-cis-retinyl palmitateRPE membranes [17]
Pancreatic Triglyceride LipaseVariableMultiple retinyl estersPancreas [13]

Hepatic Retinyl Ester Hydrolase systems demonstrate distinct enzymatic profiles with multiple carboxylesterases contributing to retinyl ester clearance [13] [16]. The ES-4 enzyme system, characterized by isoelectric points of 6.2 and 6.4, represents the primary retinyl palmitate hydrolase in rat liver endoplasmic reticulum [16]. This enzyme system exhibits maximum specific activity of 440 nmol retinol liberated per hour per mg enzyme, with activity strongly dependent on emulsifier composition [16].

The ES-3 enzyme system, with an isoelectric point of 5.6, demonstrates specific activity toward retinyl acetate substrates, achieving maximum hydrolytic rates of 200 nmol per hour per mg enzyme [16]. Both ES-3 and ES-4 systems show substrate specificity that varies with acyl chain length and emulsifier conditions [16]. The enzymatic activities are enriched in plasma membranes but demonstrate moderate activity in endoplasmic reticulum fractions [16].

Retinal Pigmented Epithelium Retinyl Ester Hydrolase systems exhibit remarkable substrate specificity, with preferential hydrolysis of 11-cis-retinyl palmitate compared to other retinyl ester isomers [17] [18]. The specific activity for 11-cis-retinyl palmitate hydrolysis reaches 1.7 nmol per minute per mg protein, substantially higher than activities observed for 9-cis, 13-cis, or all-trans-retinyl palmitate isomers [17]. This substrate preference reflects the specialized role of retinal pigmented epithelium in visual cycle maintenance [17].

Research findings demonstrate that Retinyl Ester Hydrolase substrate specificity extends beyond stereoisomer preference to include fatty acid chain length and saturation degree [18] [17]. Retinyl esters with palmitate acyl chains exhibit optimal hydrolytic rates, while esters with myristate, stearate, oleate, or linoleate demonstrate reduced enzymatic processing [18]. Competition studies reveal that 11-cis-retinyl palmitate hydrolysis proceeds unaffected by the presence of other retinyl palmitate isomers, while hydrolysis of alternative isomers is significantly reduced in the presence of the preferred substrate [17].

XLogP3

13

Hydrogen Bond Acceptor Count

2

Exact Mass

548.45933115 g/mol

Monoisotopic Mass

548.45933115 g/mol

Heavy Atom Count

40

Dates

Modify: 2024-08-10

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